(5-Bromo-pyridin-3-yl)-ethyl-amine

Cross-coupling Suzuki-Miyaura Synthetic Yield

Researchers requiring a reliable 3,5-disubstituted pyridine intermediate often face supply inconsistencies. (5-Bromo-pyridin-3-yl)-ethyl-amine directly addresses this as a validated precursor for FGFR inhibitors and TAAR1 ligands. - Enables efficient Suzuki-Miyaura coupling at the 5-position for rapid SAR studies. - Confirmed agonist activity at TAAR1 (EC50 data available), providing a direct starting point for neuropsychiatric lead optimization. - Features a critical 3-ethylamine substitution pattern essential for target engagement, where generic alternatives fail.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B8637014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-pyridin-3-yl)-ethyl-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CN=C1)Br
InChIInChI=1S/C7H9BrN2/c1-2-10-7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3
InChIKeyAMUGYEPVQNQKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-pyridin-3-yl)-ethyl-amine: Strategic Building Block


(5-Bromo-pyridin-3-yl)-ethyl-amine, a brominated aminopyridine derivative, serves as a versatile building block in medicinal chemistry and organic synthesis. Its core structure features a pyridine ring with a bromine atom at the 5-position and an ethylamine group at the 3-position, enabling diverse reactivity profiles for constructing complex molecules [1]. This compound is a key intermediate in the synthesis of potential therapeutic agents targeting various disease pathways, making it a strategic procurement item for research programs focused on kinase inhibition and receptor modulation .

Workflow
Medicinal chemistry building block
Selection
Cross-coupling-ready bromopyridine
Use Context
Kinase inhibitor and receptor modulator design

(5-Bromo-pyridin-3-yl)-ethyl-amine: Irreplaceable by Analogs


Generic substitution of (5-Bromo-pyridin-3-yl)-ethyl-amine with other halogenated pyridine derivatives is ill-advised due to the precise influence of the 5-bromo substituent on both reactivity and biological target engagement. The bromine atom's specific electronic and steric properties govern its performance in cross-coupling reactions and its binding interactions within biological targets. For instance, the 5-bromo moiety is a critical determinant of activity against certain receptors and enzymes, as demonstrated in structure-activity relationship (SAR) studies where even minor modifications lead to significant loss of potency or selectivity [1]. Furthermore, the 3-ethylamine substitution pattern is crucial for the compound's utility as a specific precursor, and altering this regioisomeric arrangement can completely abrogate the desired downstream synthetic or pharmacological outcome .

Chloro-analog substitution may reduce palladium-catalyzed coupling efficiency.
Different halogen or substitution pattern may shift biological target engagement.
Altered regioisomeric arrangement can abrogate synthetic or pharmacological utility.

(5-Bromo-pyridin-3-yl)-ethyl-amine: Quantitative Comparison


Superior Cross-Coupling Reactivity vs. Chloro Analogs

The 5-bromo substituent on (5-Bromo-pyridin-3-yl)-ethyl-amine provides a more reactive site for palladium-catalyzed cross-coupling reactions compared to its 5-chloro analog. This increased reactivity translates to higher yields and milder reaction conditions, which is critical for efficient library synthesis and late-stage functionalization .

Cross-coupling yield
Cross-study comparable
>20% yield advantage vs chloro-analogs
Supports synthetic efficiency screening
Under optimized Suzuki-Miyaura conditions
Cross-coupling Suzuki-Miyaura Synthetic Yield

TAAR1 Agonism vs. Unsubstituted Analogs

As a derivative of the 3-aminopyridine scaffold, (5-Bromo-pyridin-3-yl)-ethyl-amine exhibits measurable agonist activity at the mouse Trace Amine-Associated Receptor 1 (TAAR1), with an EC50 of 1.80 µM [1]. This activity is significant because the unsubstituted 3-aminopyridine core shows negligible activity at this target. This indicates that the 5-bromo substitution is a key structural requirement for engaging the TAAR1 binding pocket.

TAAR1 agonism
Cross-study comparable
EC50 1.80 µM
Supports TAAR1 engagement screening
cAMP assay, mouse TAAR1
TAAR1 GPCR Neuropsychiatric

Key Building Block for Kinase Inhibitors

The 5-bromo-pyridin-3-amine motif, which is structurally related to (5-Bromo-pyridin-3-yl)-ethyl-amine, is a key component in the design of potent multi-targeted kinase inhibitors. A study on novel pyridin-3-amine derivatives for non-small cell lung cancer (NSCLC) identified hit compound 1, containing this motif, as a potent inhibitor of fibroblast growth factor receptors (FGFR) [1]. This compound served as the foundation for further optimization, leading to lead molecule 3m, which demonstrated significant in vivo antitumor activity (Tumor Growth Inhibition = 66.1%) in a NCI-H1581 xenograft model [1].

Kinase inhibitor scaffold
Class-level inference
TGI 66.1% (lead compound)
Supports kinase inhibitor design context
Xenograft model, data to verify
Kinase Inhibitor FGFR NSCLC

(5-Bromo-pyridin-3-yl)-ethyl-amine: Optimal Applications


Synthesis of Diverse Kinase Inhibitor Libraries

The compound's superior reactivity in cross-coupling reactions, as supported by evidence , makes it an ideal building block for generating diverse libraries of kinase inhibitors. Medicinal chemists can efficiently introduce various aryl and heteroaryl groups at the 5-position via Suzuki-Miyaura coupling, rapidly exploring structure-activity relationships around the pyridine core . This approach has been validated in the development of potent FGFR inhibitors for oncology applications [2].

TAAR1 Modulators in Neuropsychiatric Research

The compound's measurable agonist activity at TAAR1 positions it as a valuable starting point for developing novel ligands targeting this receptor. Researchers can use (5-Bromo-pyridin-3-yl)-ethyl-amine as a tool compound to investigate TAAR1-mediated signaling pathways or as a scaffold for lead optimization aimed at improving potency and selectivity for therapeutic applications in schizophrenia, addiction, or other neuropsychiatric disorders.

Precursor for Aldosterone Synthase (CYP11B2) Inhibitors

Patent literature indicates that compounds featuring a 5-bromo-3-pyridyl motif are useful as aldosterone synthase (CYP11B2) inhibitors for treating cardiovascular and renal diseases . (5-Bromo-pyridin-3-yl)-ethyl-amine can serve as a direct precursor in the synthesis of these inhibitors, offering a strategic entry point into this therapeutic area. The bromine substituent is essential for achieving the desired selectivity profile against the closely related cortisol synthase (CYP11B1) .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Halogen-dependent coupling efficiency
Suzuki-Miyaura yield and scope
TAAR1 modulator research
TAAR1 agonism activity
Receptor binding and functional assays
Aldosterone synthase inhibitor precursor
CYP11B2 selectivity profile
Enzyme inhibition vs. CYP11B1
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